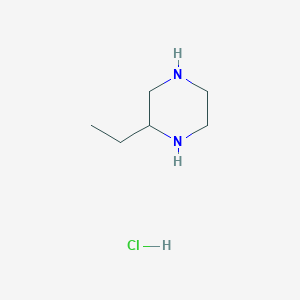

![molecular formula C11H15N3 B1344422 N-[(5,6-ジメチル-1H-ベンゾイミダゾール-2-イル)メチル]-N-メチルアミン CAS No. 938458-93-6](/img/structure/B1344422.png)

N-[(5,6-ジメチル-1H-ベンゾイミダゾール-2-イル)メチル]-N-メチルアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

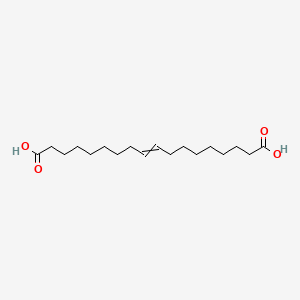

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

化合物の構造の一部であるベンゾイミダゾール部分は、抗菌活性を持つことが報告されている . 特に、類似の構造を持つ化合物が、in vitroで強力な抗菌活性を示すことが判明した .

抗癌活性

問題の化合物と類似の構造を持つものも含めて、ベンゾイミダゾールは、その抗癌特性について研究されてきた . これらの化合物は、この分野で有望視されているが、その可能性を完全に理解するためには、さらなる研究が必要である。

抗ウイルス活性

ベンゾイミダゾールは、抗ウイルス特性を持つことも報告されている . これにより、この化合物は、抗ウイルス薬の開発に利用できる可能性がある。

抗寄生虫活性

ベンゾイミダゾール部分は、その抗寄生虫活性で知られている . これにより、この化合物は、寄生虫病の治療に役立つ可能性がある。

抗炎症活性

ベンゾイミダゾールは、抗炎症活性を示すことが報告されている . これにより、この化合物は、炎症性疾患の治療に利用できる可能性がある。

配位化合物における使用

この化合物は、配位化合物の設計に使用されている . これは、窒素原子に結合した2つのベンゾイミダゾール基を持つ三座配位子であり、関連する金属酵素の活性部位のモデリングにおける金属錯体の調製に役立つ .

7. その他の化合物の合成における使用 この化合物のユニークな構造的特性により、特定の望ましい特性を持つ他の化合物の合成における貴重な前駆体となっている .

8. 様々な治療用途における潜在的な用途 ベンゾイミダゾール含有薬効成分は、医薬品化学において重要な役割を果たしている . これらは、抗糖尿病、心血管疾患、神経学、内分泌学、眼科など、幅広い治療用途で検討されてきた .

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2, a mediator of inflammation .

Biochemical Pathways

For instance, some benzimidazole derivatives have been found to inhibit the synthesis of prostaglandin E2, a key mediator of inflammation, by blocking the activity of mPGES-1 .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability .

Action Environment

The synthesis of benzimidazole derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme 5,6-dimethylbenzimidazole synthase, which is involved in the biosynthesis of 5,6-dimethylbenzimidazole, a component of vitamin B12 . This interaction highlights the compound’s role in essential metabolic pathways. Additionally, N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine can participate in nucleophilic and electrophilic substitution reactions due to the presence of benzene and imidazole rings .

Cellular Effects

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, benzimidazole derivatives, including N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine, have demonstrated anticancer activity by inhibiting the proliferation of cancer cells . This compound can also modulate inflammatory responses by interacting with enzymes involved in prostaglandin synthesis .

Molecular Mechanism

The molecular mechanism of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit microsomal prostaglandin E synthase-1, reducing the synthesis of prostaglandin E2 and thereby modulating inflammatory responses . Additionally, N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their activity over extended periods, although some degradation may occur under specific conditions . Long-term exposure to N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine has been associated with sustained modulation of cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This interaction underscores its role in essential metabolic processes, including the synthesis of vitamin B12 components .

Transport and Distribution

The transport and distribution of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that benzimidazole derivatives can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

特性

IUPAC Name |

1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7-4-9-10(5-8(7)2)14-11(13-9)6-12-3/h4-5,12H,6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKQGSCJUPQTJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649183 |

Source

|

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-93-6 |

Source

|

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

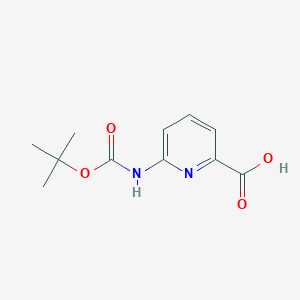

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)